molecular formula C15H17N7O B15104498 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B15104498
M. Wt: 311.34 g/mol
InChI Key: KJNIUUWYZFUCJU-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features both benzimidazole and tetrazole moieties. These functional groups are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and tetrazole intermediates, followed by their coupling under specific conditions. Common reagents might include cyclohexanecarboxylic acid derivatives, amines, and azides, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antifungal and antiparasitic properties.

    Tetrazole derivatives: Often used in pharmaceuticals for their bioisosteric properties.

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the combination of benzimidazole and tetrazole moieties, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C15H17N7O/c23-13(19-14-17-11-6-2-3-7-12(11)18-14)15(8-4-1-5-9-15)22-10-16-20-21-22/h2-3,6-7,10H,1,4-5,8-9H2,(H2,17,18,19,23)

InChI Key

KJNIUUWYZFUCJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=NC3=CC=CC=C3N2)N4C=NN=N4

Origin of Product

United States

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